REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([CH3:18])=[CH:5][CH2:6][CH2:7][C:8]([CH3:17])=[CH:9][CH2:10][CH2:11][C:12]([CH3:16])(O)[CH:13]=[CH2:14].O.COCC(C)=CCCC(C)=CCC=C(C)C=C>CCOCC.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][O:2][CH2:3][C:4]([CH3:18])=[CH:5][CH2:6][CH2:7][C:8]([CH3:17])=[CH:9][CH2:10][CH2:11][C:12](=[CH2:16])[CH:13]=[CH2:14] |f:4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COCC(=CCCC(=CCCC(C=C)(O)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(=CCCC(=CCC=C(C=C)C)C)C
|
Name
|
paraffin
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The water of crystallization which
|
Type
|
CUSTOM
|
Details
|
is eliminated is removed through a descending condenser
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Type
|
CUSTOM
|
Details
|
simultaneously (reaction time about 30 minutes)
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the ether solution is washed with sodium carbonate solution
|
Type
|
WASH
|
Details
|
washed neutral with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent is then filtered off
|
Type
|
DISTILLATION
|
Details
|
After distilling off the ether
|
Type
|
CUSTOM
|
Details
|
giving
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=CCCC(=CCCC(C=C)=C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |